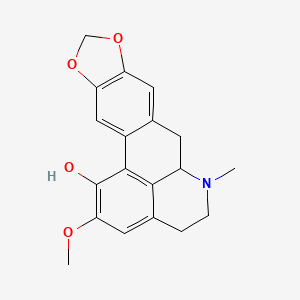

(+/-)-Domesticine

Description

Contextualization within Aporphine (B1220529) Alkaloid Chemistry and Biology

Aporphine alkaloids are a major group of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system. nih.govscispace.com Their prevalence in various plant families and the diverse biological activities they exhibit have made them a focal point of phytochemical and pharmacological research. mdpi.comresearchgate.net

Structural Classification and Core Aporphine Skeleton

Aporphine alkaloids are structurally defined by a dibenzo[de,g]quinoline ring system. nih.gov This core skeleton consists of four fused rings, typically designated as A, B, C, and D. The defining feature of the aporphine structure is the C6a-C7 bond, which creates the characteristic tetracyclic framework. Variations in the substitution patterns on these rings, such as the presence of hydroxyl, methoxy (B1213986), or methylenedioxy groups, give rise to the vast diversity observed within this class of alkaloids. nih.gov

The basic aporphine skeleton is a 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline core. nih.gov (+/-)-Domesticine, as an aporphine alkaloid, possesses this fundamental structure. The specific arrangement and type of functional groups attached to this core are what differentiate it from other aporphines and contribute to its unique chemical properties. Aporphines can be categorized into several subclasses, including simple aporphines, proaporphines, oxoaporphines, and dehydroaporphines, based on modifications to the core structure. nih.govmdpi.com

Table 1: Key Structural Features of Aporphine Alkaloids

| Feature | Description |

|---|---|

| Core Skeleton | 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline nih.gov |

| Ring System | Tetracyclic (four fused rings) scispace.com |

| Key Bond | C6a-C7 bond |

| Common Substituents | Hydroxyl, Methoxy, Methylenedioxy groups nih.gov |

| Subclasses | Simple aporphines, proaporphines, oxoaporphines, dehydroaporphines nih.govmdpi.com |

Importance of Aporphine Alkaloids in Natural Product Chemistry

The significance of aporphine alkaloids in natural product chemistry stems from several key factors. Firstly, their widespread distribution in the plant kingdom, particularly in families like Annonaceae, Lauraceae, and Papaveraceae, makes them readily accessible for isolation and study. mdpi.commdpi.com This natural abundance has fueled extensive research into their biosynthesis, chemical synthesis, and structural elucidation.

Secondly, the diverse array of biological activities associated with aporphine alkaloids has established them as a valuable source of lead compounds for drug discovery. researchgate.netnih.gov Research has demonstrated that various aporphine alkaloids exhibit a range of pharmacological effects. taylorandfrancis.commdpi.com This broad spectrum of activity has spurred significant interest in synthesizing and evaluating aporphine derivatives to develop new therapeutic agents. semanticscholar.org The structural complexity of these molecules also presents intriguing challenges and opportunities for synthetic chemists, driving the development of novel synthetic methodologies.

Historical Trajectory of Research on this compound

The study of aporphine alkaloids has a long history, with early research focusing on their isolation from various plant sources and the determination of their chemical structures. nih.govelsevier.com Mentions of Domesticine (B1219612) appear in the context of comprehensive reviews on aporphine alkaloids, indicating its recognition as a member of this class early in the systematic study of these compounds. nih.govelsevier.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNSHBTYBQNBPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316343 | |

| Record name | NSC-302341 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24316-05-0, 40766-67-4 | |

| Record name | Domesticine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Domesticine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-302341 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOMESTICINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53U5HZ08NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Phytochemical Investigations of +/ Domesticine

Botanical Sources and Distribution of (+/-)-Domesticine

This compound is an aporphine (B1220529) alkaloid that has been identified in various plant species across several families. Its distribution is a subject of interest in phytochemical research, highlighting the interconnectedness of plant secondary metabolism.

Identification in Specific Plant Families

The presence of this compound has been documented in a number of plant families, indicating a widespread but specific distribution. These families are known for producing a rich array of alkaloids.

Nandinaceae: This family, which includes Nandina domestica, is a significant source of Domesticine (B1219612). jse.ac.cn

Fumariaceae: Various species within the Corydalis genus, belonging to this family, have been found to contain Domesticine. asianpubs.orgknapsackfamily.comresearchgate.net

Berberidaceae: Nandina domestica, often placed in this family, is a well-known source of the compound. drugfuture.comnih.gov

Annonaceae: The presence of aporphine alkaloids is a characteristic of this family, and Domesticine has been identified in genera such as Xylopia. knapsackfamily.com

Lauraceae: This family is another source of aporphine alkaloids, with Domesticine being reported in some of its species. asianpubs.orgknapsackfamily.com

Monimiaceae: Genera like Siparuna within this family are also known to produce Domesticine. asianpubs.orgknapsackfamily.com

Presence in Key Genera and Species

Several specific plants are notable for their this compound content.

Nandina domestica (Heavenly Bamboo): Both the roots and stems of this plant are known to yield Domesticine. stuartxchange.orgstuartxchange.org It is a traditional Chinese herbal drug, and its isoquinoline (B145761) alkaloids, including Domesticine, are considered its characteristic markers. nih.gov

Corydalis species: Various species within this genus, such as Corydalis slivenensis, Corydalis susaveolens, and Corydalis solida, have been identified as containing Domesticine. asianpubs.orgresearchgate.netplantaedb.com The genus is diverse, with about 540 species native to the temperate Northern Hemisphere and high mountains of tropical eastern Africa. wikipedia.org

Xylopia aromatica (Monkey Pepper): This tree, native to tropical America, is another botanical source of Domesticine. knapsackfamily.combellamytrees.comkew.org

Siparuna pauciflora : This shrub or tree, found from southeastern Nicaragua to Peru, is also known to contain Domesticine. asianpubs.orgknapsackfamily.comkew.org

Isolation and Purification Methodologies from Natural Sources

The extraction and purification of this compound from its natural botanical sources involve a series of standard phytochemical techniques. jshanbon.com The process generally begins with the collection and drying of the plant material, such as the roots and stems of Nandina domestica. stuartxchange.orgstuartxchange.org

The dried and powdered plant material is then subjected to extraction, often using organic solvents of varying polarities. frontiersin.org Maceration or percolation with solvents like methanol (B129727) are common initial steps. phytopharmajournal.com These crude extracts contain a complex mixture of compounds, from which Domesticine must be separated.

Further purification is typically achieved through various chromatographic techniques. column-chromatography.com Column chromatography is a widely used method for the separation of individual alkaloids from the crude extract. column-chromatography.comjomped.org This can be followed by more refined techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to achieve a higher degree of purity. jomped.orgresearchgate.net The final step involves the identification and structural elucidation of the isolated compound using spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Phytochemical Profiling of Plant Extracts Containing this compound

Plant extracts containing this compound are characterized by a diverse array of other phytochemicals, particularly other alkaloids.

In Nandina domestica, for instance, alongside Domesticine, the roots and stems contain a rich assortment of other alkaloids. stuartxchange.orgstuartxchange.org These include O-methyldomesticine (nandinine), nandazurine, berberine (B55584), and jatrorrhizine. stuartxchange.org The stem, in particular, has a more complex profile, also containing magnoflorine, menispermine, isoboldine, sinoacutine, and numerous others. stuartxchange.org The phytochemical profile of Nandina domestica is dominated by isoquinoline alkaloids, which are considered its characteristic chemical markers. nih.gov

Similarly, extracts from Corydalis species show a complex mixture of alkaloids. For example, in Corydalis mucronata, Domesticine is found alongside dehydronantenine, (-)-stylopine, (+)-bicuculline, and others. researchgate.net

The phytochemical screening of these plant extracts often reveals the presence of various classes of compounds, including flavonoids, tannins, and terpenoids, in addition to alkaloids. nih.govbsmiab.org The specific composition can vary depending on the plant part, geographical location, and extraction method used. researchgate.net

Biosynthetic Pathways of +/ Domesticine

Elucidation of Precursor Compounds in Alkaloid Biosynthesis (e.g., L-Tyrosine)

The biosynthetic journey to domesticine (B1219612) and other benzylisoquinoline alkaloids begins with the aromatic amino acid L-tyrosine. frontiersin.orgbiosynth.comresearchgate.net Plants utilize L-tyrosine as the fundamental building block, which undergoes a cascade of enzymatic modifications to generate a series of critical intermediate compounds. frontiersin.orgontosight.ai The pathway to the central intermediate, (S)-reticuline, is a well-established route shared by many BIAs. caltech.edukegg.jp

The initial steps involve the conversion of L-tyrosine into two key units: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orggenome.jp Dopamine is formed from L-tyrosine via hydroxylation to L-DOPA and subsequent decarboxylation. genome.jpyoutube.com Concurrently, L-tyrosine can be converted to 4-HPAA. genome.jp The first committed step in BIA biosynthesis is the stereospecific condensation of dopamine and 4-HPAA, a reaction catalyzed by norcoclaurine synthase (NCS), to produce (S)-norcoclaurine. frontiersin.orgcaltech.edu

This initial scaffold then undergoes a series of sequential methylations and a hydroxylation to yield (S)-reticuline. caltech.edu These steps are catalyzed by specific enzymes, as detailed in the table below. (S)-Reticuline is a pivotal branch-point intermediate, from which numerous BIA structural types, including the aporphines, are derived. researchgate.netontosight.aicaltech.edu In some plant species, aporphine (B1220529) alkaloids may also arise from the precursor (S)-N-methylcoclaurine, an intermediate formed prior to (S)-reticuline. biocrick.comfrontiersin.org

Table 1: Key Precursor Compounds in the Biosynthesis of (S)-Reticuline This table is interactive. Click on the headers to sort.

| Compound Name | Role in Pathway |

|---|---|

| L-Tyrosine | Primary amino acid precursor. frontiersin.orgbiosynth.com |

| Dopamine | Condensation partner derived from L-tyrosine. genome.jp |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) | Aldehyde condensation partner derived from L-tyrosine. genome.jp |

| (S)-Norcoclaurine | First benzylisoquinoline alkaloid intermediate. ontosight.aicaltech.edu |

| (S)-Coclaurine | Formed by O-methylation of (S)-norcoclaurine. |

| (S)-N-Methylcoclaurine | Formed by N-methylation of (S)-coclaurine; a key intermediate. biocrick.com |

| (S)-Reticuline | Central branch-point intermediate for many BIA classes. researchgate.netontosight.ai |

Proposed Enzymatic Transformations Leading to the Aporphine Skeleton

The defining structural feature of aporphine alkaloids like domesticine is their tetracyclic ring system. This aporphine core is formed via an intramolecular C-C phenol (B47542) coupling reaction of a benzylisoquinoline precursor. nih.govacs.org In many plants, the substrate for this crucial cyclization is (S)-reticuline. acs.org

This transformation is catalyzed by enzymes belonging to the cytochrome P450 (CYP450) superfamily, specifically the CYP80 family. nih.govacs.org For instance, the enzyme CYP80G2, also known as corytuberine (B190840) synthase, has been shown to catalyze the conversion of (S)-reticuline into the aporphine alkaloid (S)-corytuberine through an intramolecular C-C bond formation. researchgate.netacs.orgacs.org Similar CYP80 enzymes, such as AcCYP80G7 and AcCYP80Q8, have been identified in Aristolochia contorta as being responsible for the direct formation of the aporphine skeleton. frontiersin.orgnih.gov

The reaction involves the oxidative coupling of the two aromatic rings of the reticuline (B1680550) molecule, creating the characteristic fused ring structure of the aporphine backbone. wikipedia.org Following the formation of the initial aporphine scaffold, further enzymatic modifications, such as the formation of a methylenedioxy bridge, are required to produce domesticine. The enzymes responsible for forming this specific bridge in domesticine biosynthesis are believed to be other specialized cytochrome P450-dependent enzymes. ingentaconnect.com

Table 2: Key Enzymes in the Biosynthesis of the Aporphine Skeleton This table is interactive. Click on the headers to sort.

| Enzyme Name/Class | Abbreviation | Function |

|---|---|---|

| Norcoclaurine Synthase | NCS | Catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. frontiersin.orgcaltech.edu |

| Norcoclaurine 6-O-Methyltransferase | 6OMT | Catalyzes the O-methylation of (S)-norcoclaurine to (S)-coclaurine. researchgate.net |

| Coclaurine N-Methyltransferase | CNMT | Catalyzes the N-methylation of (S)-coclaurine to (S)-N-methylcoclaurine. researchgate.net |

| (S)-N-Methylcoclaurine 3'-Hydroxylase | CYP80B1/NMCH | A cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine. uniprot.org |

| 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase | 4'OMT | Catalyzes the final methylation step to produce (S)-reticuline. researchgate.netcaltech.edu |

| Corytuberine Synthase | CYP80G2 | A cytochrome P450 that catalyzes the intramolecular C-C phenol coupling of (S)-reticuline to form an aporphine skeleton. researchgate.netacs.org |

Stereochemical Aspects of Natural Biosynthesis

Biosynthetic pathways in plants are renowned for their high degree of stereospecificity, and the formation of domesticine is no exception. The enzymes involved exhibit strict control over the three-dimensional arrangement of the atoms in the molecules they produce. The entire biosynthetic cascade leading to most BIAs proceeds through (S)-configured intermediates, starting with the formation of (S)-norcoclaurine by the enzyme NCS. caltech.edu

This stereochemistry is maintained through the subsequent enzymatic steps, leading to the crucial branch point metabolite (S)-reticuline. The enzymes that catalyze the formation of the aporphine skeleton, such as CYP80G2, are also stereospecific, selectively using the (S)-enantiomer of reticuline as their substrate. acs.org Consequently, the naturally occurring aporphine alkaloids produced through this main pathway, including domesticine, typically possess the (S)-configuration. researchgate.netacs.org

While the designation "(+/-)-Domesticine" suggests a racemic mixture containing both the (+) and (-) enantiomers, natural biosynthetic pathways are almost always stereoselective, yielding a single enantiomer. wikipedia.org The "(+/-)" notation often refers to a synthetically produced compound where stereochemical control was not enforced, resulting in a mixture of enantiomers. dntb.gov.uaclockss.org It is the (S)-enantiomer that is typically isolated from plant sources like Nandina domestica. ingentaconnect.comresearchgate.net

Comparative Biosynthesis with Related Isoquinoline (B145761) Alkaloids

The biosynthesis of domesticine is a branch of the larger network of isoquinoline alkaloid metabolism. The central precursor, (S)-reticuline, stands at a metabolic crossroads, from which several distinct alkaloid classes arise. researchgate.netcaltech.edu The fate of (S)-reticuline is determined by the specific enzymatic machinery present in a given plant species.

Aporphine Alkaloids: As discussed, in plants producing domesticine, (S)-reticuline undergoes intramolecular oxidative cyclization via a CYP80-type enzyme to form the aporphine core. researchgate.netacs.org

Morphinan (B1239233) Alkaloids: In the opium poppy (Papaver somniferum), the pathway to morphine requires the conversion of (S)-reticuline to its enantiomer, (R)-reticuline. researchgate.netpharmaceutical-journal.com This isomerization is a critical step that channels the precursor into the morphinan branch, a pathway not observed in plants that produce domesticine. researchgate.net

Protoberberine and Phthalideisoquinoline Alkaloids: In other plants, (S)-reticuline is converted by the berberine (B55584) bridge enzyme (BBE) to form the tetracyclic skeleton of the protoberberine alkaloids, such as berberine. frontiersin.org This class can be further metabolized to form other alkaloids like noscapine. biocrick.com

Bisbenzylisoquinoline Alkaloids (bis-BIAs): This class of alkaloids is formed by the oxidative coupling of two benzylisoquinoline units. Instead of starting from (S)-reticuline, their biosynthesis often branches off earlier, utilizing precursors like (S)-N-methylcoclaurine. frontiersin.org

This divergence highlights how different plant lineages have evolved unique enzymatic pathways to channel the same core precursors into a diverse array of structurally and pharmacologically distinct alkaloids.

Table 3: Comparative Biosynthesis of Major BIA Classes from (S)-Reticuline This table is interactive. Click on the headers to sort.

| Alkaloid Class | Key Precursor(s) | Key Differentiating Enzyme/Step | Example End Product |

|---|---|---|---|

| Aporphines | (S)-Reticuline | Intramolecular C-C coupling (e.g., CYP80G2). researchgate.netacs.org | Domesticine , Corytuberine |

| Morphinans | (S)-Reticuline, (R)-Reticuline | Isomerization of (S)- to (R)-reticuline. researchgate.netpharmaceutical-journal.com | Morphine, Codeine |

| Protoberberines | (S)-Reticuline | Berberine Bridge Enzyme (BBE) cyclization. frontiersin.org | Berberine, Palmatine |

| Bisbenzylisoquinolines | (S)-N-Methylcoclaurine | Oxidative coupling of two BIA units (e.g., CYP80A1). frontiersin.org | Berbamunine |

Chemical Synthesis and Derivatization Strategies for +/ Domesticine and Analogues

Total Synthesis Approaches to (+/-)-Domesticine

The construction of the intricate aporphine (B1220529) core of this compound has been approached through various synthetic routes, each with its own set of strategic considerations and chemical innovations. These approaches aim to efficiently assemble the characteristic fused ring system and install the requisite functional groups with precision.

Employment of p-Quinol Acetates

One notable strategy in the synthesis of aporphine alkaloids involves the use of p-quinol acetates. While direct evidence for the specific application of this method in the total synthesis of this compound is not extensively documented in readily available literature, the general principle offers a plausible pathway. This approach typically involves the oxidative dearomatization of a phenol (B47542) to a p-quinol acetate (B1210297), which then serves as a key intermediate. Subsequent intramolecular cyclization reactions can then be employed to forge the characteristic biaryl linkage of the aporphine skeleton. The regioselectivity of this cyclization is a critical factor, often influenced by the substitution pattern of the starting materials and the reaction conditions employed.

Nucleophilic Addition Reactions in Aporphine Synthesis

Nucleophilic addition reactions are fundamental to the construction of the isoquinoline (B145761) core, a key building block of aporphine alkaloids like domesticine (B1219612). researchgate.net A cornerstone of this approach is the Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydroisoquinolines. wiley-vch.de This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The resulting tetrahydroisoquinoline can then be further elaborated to construct the remaining rings of the aporphine framework. The efficiency and versatility of the Pictet-Spengler reaction make it a frequently employed strategy in the early stages of aporphine alkaloid synthesis.

Another key transformation that falls under the umbrella of nucleophilic additions is the intramolecular arylation reaction. This step is crucial for the formation of the C-ring of the aporphine skeleton, creating the biaryl bond that defines this class of compounds. Palladium-catalyzed cross-coupling reactions, for instance, have been instrumental in achieving this transformation with high efficiency. researchgate.net

Synthetic Methodologies for Domesticine Derivatives and Analogues

The structural framework of domesticine provides a rich platform for chemical modification, enabling the synthesis of a diverse array of derivatives and analogues with potentially novel biological activities. These modifications are often focused on specific positions within the molecule to probe structure-activity relationships.

Regioselective Substituent Modifications (e.g., N-6, C-1, C-4 positions)

The ability to selectively introduce or modify substituents at specific positions on the domesticine scaffold is crucial for systematic medicinal chemistry studies.

The nitrogen atom at the N-6 position is a common site for modification. Standard N-alkylation and N-acylation reactions can be employed to introduce a variety of substituents. rsc.orgnih.gov For instance, reductive amination with aldehydes or ketones can furnish N-alkyl derivatives, while reaction with acyl chlorides or anhydrides can yield N-acyl analogues. rsc.orgnih.gov These modifications can significantly impact the pharmacological properties of the resulting compounds.

Modification at the aromatic A-ring, specifically at the C-1 and C-4 positions, allows for the introduction of diverse functionalities. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can be employed to introduce substituents at these positions, although controlling regioselectivity can be challenging. More modern approaches, such as directed ortho-metalation followed by quenching with an electrophile, can provide greater control over the position of substitution. Palladium-catalyzed cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions, are also powerful tools for introducing a wide range of substituents at pre-functionalized C-1 or C-4 positions.

Exploration of Aporphine Skeleton Analogues

Beyond simple substituent modifications, the synthesis of analogues with more profound alterations to the aporphine skeleton of domesticine has also been explored. These efforts aim to investigate the importance of the core tetracyclic framework for biological activity and to discover novel scaffolds with improved properties.

Strategies for creating such analogues include the synthesis of compounds with modified ring sizes, the introduction of heteroatoms into the carbocyclic rings, or the complete replacement of one or more rings with alternative heterocyclic systems. These more complex synthetic endeavors often require the development of novel synthetic routes and showcase the versatility of modern organic chemistry in creating structural diversity. The synthesis of these analogues allows for a deeper understanding of the pharmacophore of domesticine and can lead to the identification of new classes of biologically active compounds. nih.govnih.gov

Synthesis of Conjugates and Modified Scaffolds

The development of domesticine analogues through the synthesis of conjugates and modification of its core structure is a key area of research aimed at exploring and optimizing its biological activities. While specific literature detailing Rac1-modified domesticine compounds is not extensively available, general principles of alkaloid chemistry allow for the strategic modification of the aporphine scaffold. These modifications typically target the aromatic rings or the nitrogen atom, offering opportunities to attach various functional groups or linkers, thereby creating novel conjugates.

Strategies for modifying the aporphine scaffold, which can be applied to domesticine, often involve late-stage functionalization. One powerful technique is the palladium-catalyzed direct arylation, which has been successfully used to prepare C2-substituted aporphine analogues. semanticscholar.orgresearchgate.net This method allows for the introduction of new aryl groups, potentially bearing functionalities suitable for conjugation, directly onto the aromatic core of the molecule. Such modifications can significantly alter the pharmacological profile of the parent compound.

Other potential points for modification include the phenolic hydroxyl groups and the secondary amine. The hydroxyl groups can be derivatized to form ethers or esters, introducing new substituents or providing a handle for conjugation to other molecules, such as peptides, polymers, or targeting ligands. The nitrogen atom at position 6 is also a common site for modification. It can be N-alkylated or N-acylated to introduce a variety of side chains, which can influence the molecule's solubility, cell permeability, and receptor-binding affinity. nih.gov While these strategies are well-established for alkaloids, their specific application to create domesticine conjugates remains a specialized area requiring further exploration.

| Modification Strategy | Target Site on Aporphine Scaffold | Potential Outcome | Example Reaction Type |

| C-H Arylation | Aromatic Rings (e.g., C2) | Introduction of new aryl groups, diversification | Palladium-Catalyzed Direct Arylation semanticscholar.orgresearchgate.net |

| O-Alkylation / O-Acylation | Phenolic Hydroxyl Groups | Formation of ethers/esters, attachment point | Williamson Ether Synthesis, Esterification |

| N-Alkylation / N-Acylation | Nitrogen Atom (N6) | Introduction of side chains, altered properties | Reductive Amination, Acyl Chloride Reaction |

| Cross-Coupling Reactions | Halogenated Aromatic Rings | Formation of C-C or C-Heteroatom bonds | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination nih.gov |

Enantioselective Synthesis and Stereochemical Control

The aporphine alkaloid domesticine possesses a single stereocenter at the C6a position of its tetracyclic core. wikipedia.org Consequently, it exists as a pair of enantiomers, (+)-domesticine and (-)-domesticine. The three-dimensional arrangement of atoms at this chiral center is crucial, as different enantiomers of a molecule often exhibit distinct biological activities. orchid-chem.com Therefore, achieving stereochemical control during synthesis to produce a single, desired enantiomer (enantioselective synthesis) is of paramount importance in medicinal chemistry. uwindsor.carijournals.com

The primary challenge in the enantioselective synthesis of aporphine alkaloids lies in establishing the absolute configuration of the C6a stereocenter. rsc.org Several strategies have been developed to address this, primarily focusing on two main approaches: the asymmetric synthesis of a chiral precursor, which is then cyclized, or the resolution of a racemic mixture.

Asymmetric Catalysis: A prevalent strategy involves the asymmetric synthesis of the key intermediate, a 1-benzyl-1,2,3,4-tetrahydroisoquinoline. The chirality is introduced via catalytic asymmetric hydrogenation of a dihydroisoquinoline precursor. Chiral ruthenium-based catalysts, such as those developed by Noyori, are highly effective for this transformation, yielding the chiral tetrahydroisoquinoline with high enantiomeric excess (ee). researchgate.net This chiral intermediate, with its stereocenter at C1 (which becomes C6a in the final product), is then subjected to intramolecular cyclization reactions, such as oxidative phenol coupling or palladium-catalyzed arylation, to construct the aporphine core while retaining the established stereochemistry. researchgate.netnih.govnih.gov

Chiral Auxiliaries: Another effective method for controlling stereochemistry is the use of a chiral auxiliary. orchid-chem.com This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical course of a subsequent reaction. For instance, chiral formamidines have been employed in the asymmetric synthesis of aporphine alkaloids like (+)-glaucine. nih.govacs.org The auxiliary guides the cyclization step, and its subsequent removal yields the enantiomerically enriched aporphine product. Similarly, chiral sulfinimines have been used to direct the stereoselective synthesis of various alkaloid precursors. mdpi.com

Substrate Control: In some synthetic routes, the stereochemistry of the final product is controlled by pre-existing stereocenters in the starting material, a concept known as substrate control. This is often seen in "chiral pool" synthesis, where readily available chiral natural products like amino acids or terpenes are used as starting materials. orchid-chem.com The inherent chirality of the starting material is carried through the synthetic sequence to dictate the configuration of the newly formed stereocenter.

These methodologies provide powerful tools for chemists to access specific enantiomers of domesticine and other aporphine alkaloids, enabling detailed investigation into their stereochemistry-dependent biological effects.

| Enantioselective Strategy | Key Principle | Typical Reaction | Catalyst / Reagent Example | Application Example (Aporphine Alkaloids) |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer. uwindsor.ca | Asymmetric Hydrogenation of an Imine | (R,R)- or (S,S)-Noyori Ru-catalyst researchgate.net | Synthesis of (R)-Nornuciferine and (R)-Nuciferine semanticscholar.orgresearchgate.net |

| Chiral Auxiliary | A removable chiral group is attached to the substrate to direct a stereoselective reaction. | Directed Cyclization | Chiral Formamidines acs.org | Asymmetric Synthesis of (+)-Glaucine nih.govacs.org |

| Chiral Pool Synthesis | Utilizes a readily available enantiopure starting material from nature. orchid-chem.com | Multi-step synthesis preserving chirality | L-Amino Acids, Terpenes | General alkaloid synthesis strategy orchid-chem.com |

Structure Activity Relationship Sar Studies of +/ Domesticine

Impact of the Aporphine (B1220529) Core Structure on Biological Activities

(+/-)-Domesticine is built upon an aporphine skeleton, a tetracyclic aromatic structure with the chemical formula C₁₇H₁₇N. wikipedia.org This rigid core is a recurring motif in a class of naturally occurring compounds known as aporphine alkaloids, which are recognized for a wide spectrum of biological activities, including anti-tumor, anti-viral, antimicrobial, and anti-inflammatory properties. eurekaselect.comnih.gov The aporphine framework is considered a "privileged scaffold" in medicinal chemistry because it provides a template for interacting with various biological targets, particularly central nervous system (CNS) receptors like dopaminergic, adrenergic, and serotonergic receptors. nih.gov

The biological actions of aporphine alkaloids are diverse. They can range from antipsychotic and anticonvulsant effects to cytotoxic activity against cancer cell lines. wikipedia.orgtaylorandfrancis.com The specific activity is highly dependent on the substitution patterns on the aporphine core. mdpi.com For instance, the intact tetracyclic system, particularly the saturation of the C-ring at the C-6a to C-7 bond, has been shown to be important for antagonist activity at certain serotonin (B10506) receptors. researchgate.net Research into derivatives has shown that variations in antiarrhythmic efficacy and toxicity are related to the restricted structural conformation of the B ring and the substitution patterns on the A and D rings of the aporphine skeleton. mdpi.comnih.gov

Definitive Roles of Specific Functional Groups and Substituents

Functional groups are specific arrangements of atoms within a molecule that determine its chemical properties, reactivity, and biological role. solubilityofthings.comlibretexts.orgebsco.com In drug design, medicinal chemists strategically manipulate these groups to enhance bioactivity and optimize interactions with biological targets like enzymes and receptors. reachemchemicals.comslideshare.net For this compound, the specific substituents on its aporphine core are critical determinants of its activity.

Significance of C-1 Hydroxyl and Methoxy (B1213986) Moieties

The substitution at the C-1 position on Ring A of the aporphine nucleus is a crucial factor in modulating the biological activity of domesticine (B1219612) and related compounds.

For α1-Adrenoceptor Affinity : Studies comparing this compound with its close analog, (+/-)-Nantenine (which has a methoxy group at C-1), have demonstrated the importance of the C-1 hydroxyl group. The replacement of the C-1 methoxy group in nantenine (B1222069) with a hydroxyl group to yield domesticine significantly increases the affinity for the α1-adrenoceptor. nih.govresearchgate.netresearchgate.netasianpubs.org This suggests the hydroxyl group is essential for enhancing this specific receptor-blocking action. nih.gov

For Antiserotonergic Activity : In contrast, for antiserotonergic activities at the 5-HT₂A receptor, the opposite trend is observed. Replacing the C-1 methoxy moiety of (±)-nantenine with a hydroxyl group (to form (±)-domesticine) was found to decrease the affinity. cdnsciencepub.com This highlights how a single functional group modification can have opposing effects on different receptor targets.

For Cytotoxic Activity : In studies evaluating cytotoxicity against human colon cancer cell lines, the C-1 position of domesticine (which has a hydroxyl group) and nantenine (which has a methoxy group) showed tolerance for various substituents. nih.gov Replacing the C-1 hydroxyl group of domesticine with alkyloxy groups resulted in improved cytotoxicity. nih.gov This indicates that while the hydroxyl group is key for α1-adrenoceptor affinity, other functionalities at this position can be more favorable for cytotoxic effects.

Influence of N-6 Methylation

The methylation of the nitrogen atom at the N-6 position in Ring B is another critical structural feature influencing the biological profile of this compound.

For α1-Adrenoceptor Affinity : The N-6 methyl group is considered essential for high affinity at the α1-adrenoceptor. nih.govasianpubs.org When the methyl group is replaced with a hydrogen atom, as in (+/-)-Nordomesticine, the affinity for the receptor decreases. nih.govresearchgate.net Similarly, replacing the methyl group with an ethyl group in the nantenine structure also reduces affinity. nih.govresearchgate.net

For Antiserotonergic Activity : The N-6 methyl group also plays an important role in the development of antiserotonergic activity. cdnsciencepub.com

For Cytotoxic Activity : In cytotoxicity studies, a preference for the N-methyl group on the aporphine skeleton was observed compared to other N-protected functionalities. nih.gov

N⁶-methyladenosine (m⁶A) is a prevalent RNA modification, and while not directly related to the N-6 methylation of the domesticine alkaloid structure, it illustrates the broad biological importance of methylation processes, which are regulated by specific enzymes and affect everything from RNA stability to various pathological processes. frontiersin.orgfrontiersin.orgnih.govnih.govmdpi.com

Effects of Substitutions at C-4

The C-4 position on the aporphine ring has also been a target for SAR studies, primarily using nantenine as a lead compound. Introducing a hydroxyl group at the C-4 position of (±)-nantenine was found to decrease its antiserotonergic affinity. cdnsciencepub.com In another study, adding a bromine atom to position 3 of nantenine also decreased cytotoxic activity. nih.gov These findings suggest that modifications in this region of the aporphine core can significantly impact biological activity.

Stereochemical Contributions to Receptor Affinity and Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in drug design, as biological targets like receptors and enzymes can distinguish between different stereoisomers (enantiomers), leading to variations in binding affinity, biological effect, and metabolism. taylorandfrancis.comnih.govuodiyala.edu.iq

Comparative SAR Analysis with Structurally Related Alkaloids (e.g., Nantenine, Nordomesticine, Boldine)

Comparing the biological activity of this compound with structurally similar aporphine alkaloids provides clear insights into its structure-activity relationships. The primary differences between these compounds lie in the substitutions at the C-1, C-2, and N-6 positions.

In studies examining the blocking action on α1-adrenoceptors, this compound consistently emerges as the most potent compound among its close relatives. nih.govresearchgate.net The order of potency, measured by their pA₂ values (a measure of antagonist potency), clearly demonstrates the structural contributions to activity. nih.govresearchgate.netresearchgate.net

Table 1: Comparative α1-Adrenoceptor Antagonist Potency of Aporphine Alkaloids

| Compound | C-1 Substituent | C-2 Substituent | N-6 Substituent | pA₂ Value |

| This compound | -OH | -OCH₃ | -CH₃ | 8.06 ± 0.06 |

| (+/-)-Nordomesticine | -OH | -OCH₃ | -H | 7.34 ± 0.03 |

| (+/-)-Nantenine | -OCH₃ | -OCH₃ | -CH₃ | 7.03 ± 0.03 |

| (+)-Boldine | -OH | -OCH₃ | -CH₃ | 6.91 ± 0.02 |

| (Data sourced from Bachtiar et al., 2002) nih.gov |

This comparative analysis reveals two key SAR points for α1-adrenoceptor antagonism:

A hydroxyl group at C-1 (as in Domesticine) confers higher potency than a methoxy group (as in Nantenine). nih.govresearchgate.netasianpubs.org

A methyl group at N-6 is crucial for high potency, as its removal (in Nordomesticine) leads to a significant drop in activity. nih.govresearchgate.netasianpubs.org

In contrast, for antiserotonergic activity, (±)-Nantenine (with its C-1 methoxy group) shows higher affinity than (±)-Domesticine (with its C-1 hydroxyl group). cdnsciencepub.com This reversal of potency between different receptor systems underscores the nuanced and target-specific nature of structure-activity relationships.

SAR Investigations for Specific Biological Targets and Cellular Responses

The exploration of the structure-activity relationships (SAR) of this compound and its analogs has been a focal point of research aimed at understanding how chemical modifications influence their biological effects, particularly their cytotoxicity against cancer cell lines. These studies have systematically altered the core aporphine structure to identify key functional groups and structural features that govern the compound's potency and selectivity.

Initial screenings of this compound revealed moderate cytotoxic activity against human colon cancer cell lines, HCT-116 and Caco-2. nih.gov This prompted further investigation into a series of synthetic aporphine derivatives structurally related to both Domesticine and the similar compound Nantenine. nih.govnih.gov The primary focus of these SAR studies has been on modifications at ring A, specifically the C1 position, and the N6-methyl group. nih.gov

Modifications at the C1 Position

Research has demonstrated that the C1 position on ring A of the aporphine scaffold is tolerant of certain substitutions, which can influence cytotoxic activity. nih.govnih.govresearchgate.net

Alkoxy Substituents: Replacing the C1 hydroxyl group of Domesticine with alkyloxy groups generally resulted in improved cytotoxicity against the tested colon cancer cell lines. nih.gov For instance, the conversion of Domesticine to its C1-methoxy derivative, Nantenine, led to a significant increase in potency, making it comparable to the benchmark cytotoxic agent, Etoposide. nih.gov The branched alkyl analog, a C1-isopropoxy derivative, was identified as the most potent among the alkyloxy compounds evaluated and exhibited approximately two-fold selectivity for colon cancer cells over normal colon fibroblasts (CCD-18Co). nih.gov

Benzoyl Ester Functionality: The C1 position also tolerates a benzoyl ester functionality, indicating that a variety of groups can be accommodated at this position without losing, and in some cases enhancing, cytotoxic effects. nih.govnih.govresearchgate.net

Modifications at the N6 Position

In contrast to the flexibility observed at the C1 position, modifications to the N-methyl group at the N6 position were generally found to be detrimental to cytotoxic activity. nih.gov

Other Structural Modifications

Further structural alterations have provided additional insights into the SAR of this class of compounds.

Halogenation: The addition of a bromine atom to the C3 position of Nantenine resulted in decreased cytotoxic activity across all tested cell lines. nih.gov

The following tables summarize the cytotoxic activities of various Domesticine analogs against human colon cancer cell lines.

Table 1: Cytotoxicity of Domesticine and Analogs against HCT-116 and Caco-2 Cell Lines

| Compound | Modification from Domesticine (1) | IC50 (µM) - HCT-116 | IC50 (µM) - Caco-2 |

|---|---|---|---|

| Domesticine (1) | - | ~87 | ~114 |

| Nantenine (2) | C1-OH to C1-OCH3 | 23 | 38 |

| Compound 3 | C1-OH to C1-O-iPr | 28 | 35 |

| Compound 4 | C1-OH to C1-O-nBu | 35 | 45 |

| Compound 10 | N6-Me to N6-COOEt | >100 | >100 |

Data sourced from cytotoxicity assays performed on human colon cancer cell lines. nih.gov

Table 2: Comparative Cytotoxicity of Nantenine and its Derivatives

| Compound | Modification from Nantenine (2) | IC50 (µM) - HCT-116 | IC50 (µM) - Caco-2 |

|---|---|---|---|

| Nantenine (2) | - | 23 | 38 |

| Compound 6 | C3-Br | >100 | >100 |

| Compound 7 | N6-Me to N6-Ac | >100 | >100 |

| Compound 8 | N6-Me to N6-COOEt | >100 | >100 |

| Compound 9 | N6-Me to N6-SO2Me | >100 | >100 |

Data sourced from cytotoxicity assays performed on human colon cancer cell lines. nih.gov

Pharmacological and Biological Investigations of +/ Domesticine Preclinical Research Focus

Receptor Binding and Modulation Studies

Studies have primarily focused on characterizing the binding profile of (+/-)-Domesticine at adrenergic and serotonergic receptors.

Alpha1-Adrenoceptor Antagonism (with emphasis on alpha1D-adrenoceptor subtype selectivity)

This compound has been identified as a novel α1-adrenoceptor antagonist with a notable selectivity for the α1D-adrenoceptor subtype. nih.gov In studies utilizing Chinese hamster ovary (CHO) cells expressing cloned human α1-adrenoceptor subtypes, this compound demonstrated a significantly higher affinity for the α1D subtype compared to the α1A and α1B subtypes. nih.gov

The selectivity of this compound for the α1D-adrenoceptor was found to be 34-fold higher than for the α1A-adrenoceptor and 9-fold higher than for the α1B-adrenoceptor. nih.gov This binding affinity profile was consistent with functional affinity profiles observed in animal tissues. nih.gov For instance, this compound was more potent in inhibiting phenylephrine-induced contractions in the rat thoracic aorta (rich in α1D-adrenoceptors) than in the tail artery or spleen. nih.gov The compound's functional selectivity for the rat thoracic aorta was 32-fold and 17-fold higher than for the tail artery and spleen, respectively. nih.gov

| Receptor Subtype Comparison | Selectivity Fold-Increase for α1D |

|---|---|

| α1D vs. α1A | 34-fold |

| α1D vs. α1B | 9-fold |

Serotonergic Receptor Interactions (e.g., 5-HT2A receptor antagonism)

Investigations into the interaction of this compound with the serotonergic system have revealed a weak affinity for 5-HT2A and 5-HT2C receptors. nih.gov In binding assays conducted on rat frontal cortex tissue, the compound did not show significant binding to these serotonin (B10506) receptor subtypes. nih.gov This suggests that while this compound is a potent antagonist at α1D-adrenoceptors, its direct interaction with 5-HT2A receptors is minimal. nih.gov

Exploration of Other Adrenergic and Dopaminergic System Interactions

Beyond its well-characterized α1-adrenoceptor antagonism, this compound has shown high selectivity for the α1D-adrenoceptor when compared to the 5-HT1A serotonin receptor, with a 183-fold higher preference for the former. nih.gov However, detailed binding affinity and functional data for this compound at other adrenergic receptor subtypes (e.g., α2, β-adrenoceptors) and at various dopaminergic receptor subtypes (e.g., D1-like, D2-like) were not available in the consulted research literature.

Cellular Pathway Modulation and Signaling Investigations

Research into the effects of this compound on specific intracellular signaling cascades and cellular behaviors is limited.

Influence on Cell Growth, Proliferation, and Migration in in vitro Models

There were no research findings in the provided search results that examined the influence of this compound on cell growth, proliferation, or migration in in vitro models. Consequently, its effects on these fundamental cellular processes remain uncharacterized.

In Vitro Assay Methodologies for Activity Assessment

In vitro assays are fundamental to the initial characterization of a compound's biological effects in a controlled, non-living system. These methods allow for the precise determination of cytotoxicity, mechanism of action, and receptor interactions.

Cell-based assays are a cornerstone for evaluating the cytotoxic potential of investigational compounds against various cell types, including cancer and non-cancerous lines. The MTS assay, a colorimetric method, is frequently employed to assess cell viability. In this assay, the tetrazolium compound MTS is bioreduced by metabolically active cells into a soluble formazan (B1609692) product. The quantity of this formazan, measured by its absorbance, is directly proportional to the number of living cells in the culture.

The cytotoxic activity of this compound has been evaluated against human colon cancer cell lines, HCT-116 and Caco-2. nih.gov In these studies, this compound demonstrated moderate cytotoxic activity. nih.gov For comparison, its structural analog, nantenine (B1222069), showed potency comparable to the established anticancer agent, etoposide. nih.gov The research indicated that specific structural features of the aporphine (B1220529) scaffold are critical for cytotoxicity. For instance, the presence of a phenolic group at the C1 position, as in domesticine (B1219612), was found to be detrimental to activity when compared to nantenine, which has a methoxy (B1213986) group at the same position. nih.gov

Detailed findings from these cytotoxicity assays are summarized below:

| Compound | Cell Line | IC₅₀ (μM) |

| This compound | HCT-116 | 89 ± 7 |

| Caco-2 | 102 ± 11 | |

| Nantenine | HCT-116 | 28 ± 2 |

| Caco-2 | 23 ± 3 | |

| Etoposide (Control) | HCT-116 | 38 ± 5 |

| Caco-2 | 26 ± 4 | |

| Data sourced from a study on aporphine derivatives. nih.gov |

These results highlight the importance of the substitution pattern on the aporphine nucleus for cytotoxic effects and provide a basis for further structure-activity relationship (SAR) studies. nih.gov

To investigate the pharmacological effects of a compound on specific tissues, isolated organ bath preparations are invaluable. For assessing vasoactive properties, thoracic aortic rings isolated from rats are commonly used. nih.govnih.govfrontiersin.orgdovepress.comresearchgate.net In this ex vivo model, the aorta is dissected, cleaned of connective tissue, and cut into rings. frontiersin.org These rings are then mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂. frontiersin.orgdovepress.com

The aortic rings are connected to isometric force transducers to record changes in tension. semanticscholar.org After an equilibration period under a resting tension, the viability of the tissue is confirmed by inducing contraction with a substance like potassium chloride (KCl) or phenylephrine. nih.govsemanticscholar.org To test the vasorelaxant effect of a compound like this compound, it would be added cumulatively to the bath after a stable contraction has been induced. A reduction in the recorded tension indicates vasorelaxation. nih.gov To determine the mechanism of action, experiments can be performed on endothelium-intact and endothelium-denuded rings. nih.govresearchgate.net The role of specific pathways, such as the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, can be probed by using specific inhibitors like L-NAME (an NO synthase inhibitor). nih.govsemanticscholar.org

Radioligand binding assays are the gold standard for determining the affinity of a compound for specific receptors. nih.gov These experiments utilize cell membranes prepared from tissues rich in the target receptor, such as the rat brain for neurological targets like dopamine (B1211576) receptors. nih.gov Aporphine alkaloids are known to interact with dopaminergic systems, making these assays particularly relevant for characterizing this compound. wikipedia.orgnih.gov

The principle of a competitive binding assay involves incubating the receptor preparation with a fixed concentration of a radiolabeled ligand (a known high-affinity binder for the receptor) and varying concentrations of the unlabeled test compound (this compound). nih.gov The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and as the concentration of the test compound increases, the amount of bound radioligand decreases.

From this competition curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the receptor. nih.gov This methodology allows for the screening of this compound against a panel of receptors to determine its binding profile and selectivity.

Preclinical In Vivo Studies for Pharmacological Activity and Target Engagement

Following in vitro characterization, preclinical in vivo studies are conducted in living organisms to understand how a compound behaves in a complex biological system. acetherapeutics.com These studies are essential for evaluating pharmacodynamics and for gathering the necessary data for an Investigational New Drug (IND) application.

Pharmacodynamic (PD) studies investigate the effect of a drug on the body. acetherapeutics.com The design of these studies depends on the anticipated therapeutic effect of the compound. Given the vasorelaxant properties observed in related compounds, a relevant animal model to test this compound would be the Spontaneously Hypertensive Rat (SHR). semanticscholar.orgnih.govnih.govmdpi.com This model is widely used in cardiovascular research as it mimics essential hypertension in humans. nih.govmdpi.com

In a typical study design, young SHRs would be divided into control and treatment groups. mdpi.com The treatment groups would receive this compound, and the control group would receive a vehicle. Blood pressure would be monitored non-invasively over the course of the study using a tail-cuff system. semanticscholar.org At the end of the study, further investigations could include collecting tissues to examine biomarkers of cardiovascular remodeling or function. nih.gov Such studies are crucial for demonstrating proof-of-concept and establishing a dose-response relationship in a living system. nih.gov

Before a new drug candidate can be tested in humans, a comprehensive package of preclinical data must be submitted to regulatory authorities like the FDA in an IND application. criver.comhubspotusercontent-na1.netwuxiapptec.com IND-enabling studies are performed to demonstrate that the drug is reasonably safe for initial human trials. criver.compremier-research.com These studies are conducted under Good Laboratory Practice (GLP) guidelines to ensure data quality and integrity. premier-research.com

The IND-enabling program for a compound like this compound would typically include:

Pharmacology Studies: These studies confirm the drug's primary biological activity and mechanism of action. This includes both in vitro and in vivo studies as described in previous sections. premier-research.comallucent.com

Safety Pharmacology: These studies investigate the potential effects of the drug on vital organ systems, including the cardiovascular, respiratory, and central nervous systems. premier-research.comallucent.com For the cardiovascular system, this often involves in vitro hERG assays to assess the risk of cardiac arrhythmias and in vivo cardiovascular monitoring in a non-rodent species. oup.com

Pharmacokinetics (ADME): These studies characterize the absorption, distribution, metabolism, and excretion of the drug in animal models. This information is vital for understanding the drug's disposition in the body and for predicting a safe starting dose in humans. criver.comallucent.com

Toxicology Studies: A series of toxicology studies are required to identify potential toxicities. These typically include single-dose and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent). hubspotusercontent-na1.netallucent.com The duration of the repeated-dose studies is based on the proposed duration of the clinical trial. allucent.com

The collective data from these IND-enabling studies provide a critical risk assessment, allowing regulators to make an informed decision about the safety of proceeding to Phase 1 clinical trials. criver.comwuxiapptec.com

Analytical Methodologies for +/ Domesticine Research

Advanced Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a fundamental laboratory technique for the separation of mixtures. khanacademy.orgwikipedia.org The basic principle involves a mobile phase (a solvent) carrying the mixture through a stationary phase (a solid or a liquid on a solid support). nih.gov Components of the mixture separate based on their differing affinities for the two phases. khanacademy.orgnih.gov For a compound like domesticine (B1219612), which is often found in complex plant extracts, chromatographic techniques are indispensable for its isolation and purification. researchgate.netnih.gov

Liquid chromatography (LC) is a separation technique where the mobile phase is a liquid. wikipedia.org It is particularly well-suited for analyzing compounds like domesticine, which are often polar and non-volatile, making them incompatible with techniques like Gas Chromatography (GC). wikipedia.orguva.es In the context of domesticine research, LC is used to separate the alkaloid from other components within a plant extract or a reaction mixture. researchgate.netwikipedia.org

The power of LC is significantly enhanced by coupling it with various detectors that analyze the components as they elute from the chromatography column. measurlabs.com A common detector is the Diode-Array Detector (DAD), which measures the absorption of ultraviolet and visible light, helping to quantify known compounds or provide preliminary classification for unknown ones based on their UV-Vis spectra. measurlabs.com The combination of LC with a detector provides a chromatogram, a graphical representation of the separated components. shimadzu.comthermofisher.com

High-Performance Liquid Chromatography (HPLC) is an advanced form of LC that uses high pressure to force the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times. shimadzu.comthermofisher.com It is a cornerstone technique for the analysis of natural products, including aporphine (B1220529) alkaloids like domesticine. jyoungpharm.orgthermofisher.commdpi.com HPLC can be used for both qualitative (identification) and quantitative (measuring concentration) analysis. shimadzu.com

In the study of domesticine, HPLC is employed to:

Isolate and purify the compound from crude extracts for further study. mdpi.com

Quantify the amount of domesticine in a sample, which is essential for standardization and quality control. jyoungpharm.org

Analyze the purity of a synthesized or isolated sample. mdpi.com

Modern systems, known as Ultra-High-Performance Liquid Chromatography (UHPLC), use even smaller particles and higher pressures to achieve superior resolution and speed, allowing for the rapid analysis of complex alkaloid profiles. thermofisher.commdpi.com

Hyphenated Spectroscopic Techniques for Structural Elucidation and Characterization

To gain detailed information about a molecule's structure, chromatography is often "hyphenated" with one or more spectroscopic techniques. jyoungpharm.orgscilit.com This involves directly connecting the outlet of the chromatographic column to the inlet of a spectrometer, allowing for the analysis of each separated component in real-time. scilit.comsci-hub.se

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. numberanalytics.comyoutube.com This provides the molecular weight of a compound and, by analyzing its fragmentation patterns, can offer clues about its structure. numberanalytics.com When coupled with LC, the resulting LC-MS technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org

LC-MS is a standard tool in the analysis of alkaloids. researchgate.netuva.es For domesticine, LC-MS can:

Confirm the molecular weight of the eluted compound.

Help identify known alkaloids in a mixture by comparing their mass spectra to databases.

A more advanced version, tandem mass spectrometry (MS/MS), takes this a step further. In an LC-MS/MS system, ions of a specific mass-to-charge ratio are selected, fragmented, and then the fragments are analyzed. nih.govmeasurlabs.com This provides highly specific structural information that is crucial for identifying compounds in complex matrices like plant extracts or biological fluids. wikipedia.orgucl.ac.befrontiersin.org The fragmentation patterns of aporphine alkaloids in electrospray ionization (ESI)-MS/MS can yield important structural information about the substituents on the aromatic rings. mdpi.comucl.ac.be

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete structure of an organic molecule. numberanalytics.commdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing chemists to piece together its exact atomic connectivity. numberanalytics.comyoutube.com

The hyphenation of LC with NMR (LC-NMR) allows for the direct acquisition of NMR data for each compound separated by the HPLC system. scilit.comsemanticscholar.org This is particularly valuable for the analysis of complex natural product extracts, where isolating every single component for individual NMR analysis would be prohibitively time-consuming. mdpi.com LC-NMR can be operated in different modes, such as on-flow (continuous measurement) or stop-flow (the chromatographic flow is stopped to acquire more detailed data on a specific peak). sci-hub.sesemanticscholar.org The combination of LC-NMR with LC-MS provides complementary data that greatly enhances the confidence of structural identification, especially for novel or unstable compounds. researchgate.netscilit.com

Many natural products, including domesticine, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Circular Dichroism (CD) spectroscopy is a chiroptical technique used to investigate the stereochemistry of chiral molecules. nih.govresearchgate.net It measures the differential absorption of left- and right-circularly polarized light, which can be used to determine the absolute configuration (the precise 3D arrangement of atoms) of a molecule. researchgate.net

When coupled with liquid chromatography, LC-CD allows for the on-line determination of the stereochemistry of chiral compounds as they are separated. ingentaconnect.comresearchgate.net This is highly efficient for analyzing racemic mixtures or determining the enantiomeric purity of a sample. researchgate.net In the case of domesticine, which has a stereocenter, LC-CD analysis has been used to confirm its S-configuration in extracts from Nandina domestica. ingentaconnect.comacs.orgnih.gov The combination of LC-MS, LC-NMR, and LC-CD provides a comprehensive online analysis of natural products, allowing for structural elucidation and the determination of absolute configuration without prior isolation. researchgate.netacs.orgnih.gov

Data Tables

Table 1: Summary of Analytical Techniques for (+/-)-Domesticine Research

| Technique | Abbreviation | Primary Application in Domesticine Research | References |

| Liquid Chromatography | LC | Separation of domesticine from complex mixtures like plant extracts. | wikipedia.orgwikipedia.org |

| High-Performance Liquid Chromatography | HPLC | High-resolution separation, quantification, and purity analysis of domesticine. | shimadzu.comthermofisher.commdpi.com |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Determination of molecular weight and identification of domesticine in a mixture. | wikipedia.orguva.es |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Structural elucidation through fragmentation analysis and sensitive quantification. | nih.govmeasurlabs.comucl.ac.be |

| Liquid Chromatography-Nuclear Magnetic Resonance | LC-NMR | Unambiguous structural elucidation of domesticine and related isomers in a mixture. | scilit.commdpi.comsemanticscholar.org |

| Liquid Chromatography-Circular Dichroism | LC-CD | Determination of the absolute stereochemistry (e.g., S- or R-configuration) of domesticine. | ingentaconnect.comresearchgate.netacs.org |

Research on Analytical Method Development and Validation

The development of analytical methods for aporphine alkaloids like this compound is a critical aspect of pharmaceutical and biomedical research. mdpi.com These methods are essential for the analysis of the compound in various samples, including bulk drug substances and biological matrices. High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of aporphine alkaloids. ucl.ac.bethieme-connect.dethieme-connect.comresearchgate.net

The primary goal in developing an analytical procedure for this compound is to establish a method that is both accurate and specific. researchgate.net This involves optimizing various parameters to ensure the method can reliably quantify the analyte of interest without interference from other components in the sample matrix. Key considerations in the development of an HPLC method for aporphine alkaloids include the choice of the stationary phase, mobile phase composition, and detection wavelength.

A common approach involves using a reverse-phase column, such as an RP-select B (5 μm) column, with a gradient elution system. thieme-connect.dethieme-connect.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) adjusted to an acidic pH) and an organic solvent like acetonitrile. thieme-connect.dethieme-connect.comresearchgate.net The gradient is programmed to achieve optimal separation of the different alkaloids present in a sample. researchgate.net The detection wavelength is selected based on the UV-Vis absorption spectrum of the aporphine alkaloids, with a wavelength around 307 nm often providing specificity. ucl.ac.be

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. researchgate.net It is a critical step to ensure the reproducibility and reliability of research findings. mdpi.com The validation of analytical methods for natural products, including aporphine alkaloids, typically follows guidelines from organizations like the International Conference on Harmonisation (ICH). mdpi.comnih.gov The key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components. isciii.es This is demonstrated by showing that there are no interfering peaks at the retention time of the analyte.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. isciii.es This is typically assessed by analyzing a series of standard solutions of known concentrations and plotting a calibration curve. mdpi.com A good linear relationship is indicated by a correlation coefficient (r) greater than 0.999. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. isciii.es It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. isciii.es It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. isciii.es

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. isciii.es

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com For aporphine alkaloids like cassythine, the LOD and LOQ have been reported to be 13 µg/mL and 20 µg/mL, respectively. thieme-connect.dethieme-connect.comresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. isciii.es This provides an indication of its reliability during normal usage.

A study on the quantification of aporphine alkaloids from Cassytha filiformis successfully validated an HPLC method using cassythine as a reference standard, demonstrating the applicability of these parameters in natural product research. thieme-connect.dethieme-connect.comresearchgate.net

Impurity Profiling and Quality Control Methodologies in Research Grade Samples

Impurity profiling is the identification and quantification of impurities present in a substance. ajprd.com In research-grade samples of this compound, this is crucial for ensuring the purity of the compound and for understanding its potential biological activity without interference from contaminants. frontiersin.org

Quality control in a research setting involves a series of measures to ensure the consistency and reliability of experimental results. enago.com This includes monitoring the quality of starting materials, intermediates, and the final compound. chiuvention.com For research-grade samples of aporphine alkaloids, quality control methodologies often involve a combination of chromatographic and spectroscopic techniques.

High-performance liquid chromatography (HPLC) is a primary tool for impurity profiling, allowing for the separation and quantification of domesticine from related substances and degradation products. ucl.ac.beresearchgate.net The purity of isolated aporphine alkaloids like nuciferine (B1677029) and roemerine (B1679503) has been successfully determined using HPLC, with purities exceeding 97% being achieved. mdpi.com

In addition to HPLC, other analytical techniques are employed for structural elucidation of both the main compound and any impurities. These can include:

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compounds. researchgate.net Techniques like electrospray ionization MS (ESI-MS) are particularly useful. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the molecules. mdpi.comresearchgate.net

The combination of these techniques, often in hyphenated systems like LC-MS and LC-NMR, allows for a comprehensive analysis of research-grade samples. researchgate.net

A systematic approach to quality control also involves implementing good laboratory practices (GLP) to minimize the risk of contamination and to ensure the traceability of samples and data. enago.com This includes regular calibration and maintenance of analytical instruments, proper training of personnel, and meticulous record-keeping. enago.combetterthesis.dk The use of internal standards or reference materials helps in verifying the accuracy and precision of the analytical methods over time. chiuvention.com

The table below summarizes the analytical techniques and their applications in the quality control of research-grade aporphine alkaloids.

| Analytical Technique | Application in Quality Control |

| High-Performance Liquid Chromatography (HPLC) | Quantification of the main compound, separation and quantification of impurities. |

| Mass Spectrometry (MS) | Determination of molecular weight, structural elucidation of impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of the main compound and impurities. |

| UV-Vis Spectroscopy | Determination of the optimal detection wavelength for HPLC analysis. |

By employing these rigorous analytical methodologies, researchers can ensure the quality and integrity of this compound samples, which is fundamental for obtaining reliable and meaningful scientific data.

Theoretical and Computational Studies of +/ Domesticine

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as (+/-)-Domesticine, and a macromolecular target, like a protein receptor. mdpi.com These methods are crucial in drug discovery for predicting the binding mode and affinity of a compound. nih.gov

Elucidation of Ligand-Receptor Interactions (e.g., Hydrogen Bonding with 5-HT2A receptor residues)

Molecular docking simulations can elucidate the specific interactions between a ligand and the amino acid residues within the binding pocket of a receptor. For a compound like this compound interacting with the 5-HT2A receptor, these simulations would aim to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. ceon.rs Studies on other ligands binding to the 5-HT2A receptor have identified important residues like D3.32, S3.36, W3.28, and F6.52 as being crucial for high-affinity binding. ceon.rs A similar analysis for this compound would map its specific binding interactions with these or other residues in the 5-HT2A binding pocket.

Prediction of Binding Modes and Affinities

A primary goal of molecular docking is to predict the most favorable binding orientation, or "pose," of a ligand within a receptor's active site. nih.gov The simulation generates multiple possible poses and then uses a scoring function to rank them based on their predicted binding affinity. acs.org This allows for a quantitative prediction of how strongly the ligand binds to the receptor. For this compound, this would involve docking it into a model of the 5-HT2A receptor to predict its binding conformation and estimate its binding free energy, which is correlated with its potency. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. northwestern.edu These methods provide detailed insights into a molecule's structure, stability, and reactivity. lsu.edu

Electronic Structure Analysis and Reactivity Prediction

This analysis involves calculating the distribution of electrons within the this compound molecule to understand its chemical properties. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. mdpi.com By analyzing the molecular electrostatic potential (MEP) map, regions of positive and negative charge on the molecule's surface can be identified, predicting sites for electrophilic and nucleophilic attack. nih.gov

Conformational Analysis and Energetic Landscapes